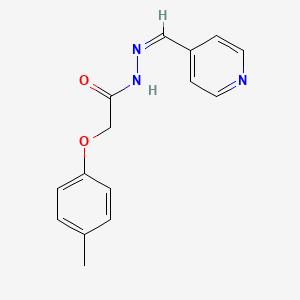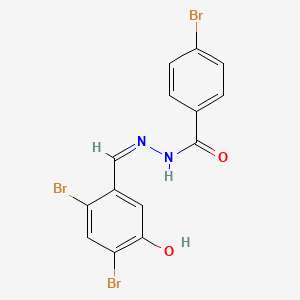![molecular formula C16H11BrN2O2 B3856406 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3856406.png)
5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
Übersicht
Beschreibung
5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of anthraquinone derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, it is believed that this compound exerts its biological effects by intercalating with DNA and inhibiting DNA replication and transcription. This compound has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit various biochemical and physiological effects. Some of these effects are:
1. DNA intercalation: This compound has been found to intercalate with DNA, which may affect DNA replication and transcription.
2. Inhibition of enzyme activity: This compound has been found to inhibit the activity of various enzymes, including topoisomerases and kinases.
3. Antimicrobial activity: 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
4. Anticancer activity: This compound has been found to exhibit anticancer activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments has several advantages and limitations. Some of the advantages are:
1. This compound is readily available and can be synthesized in good yield.
2. This compound exhibits various biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry, pharmacology, and molecular biology.
3. This compound has been extensively studied, and its mechanism of action is well understood.
Some of the limitations of using this compound in lab experiments are:
1. This compound may exhibit cytotoxicity and may affect cell viability, making it difficult to interpret the results of experiments.
2. The use of this compound may require specialized equipment and expertise, making it difficult to use in some labs.
3. The use of this compound may be expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one. Some of these directions are:
1. Further studies on the mechanism of action of this compound, including its interactions with DNA and enzymes.
2. Development of new derivatives of this compound with improved biochemical and physiological properties.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.
4. Studies on the potential applications of this compound in drug discovery and development, including its use as a lead compound for the development of new antimicrobial and anticancer agents.
5. Studies on the potential toxicity of this compound and its derivatives, including their effects on cell viability and organ function.
Conclusion:
5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a valuable tool for researchers in the field of biochemistry, pharmacology, and molecular biology. This compound exhibits various biochemical and physiological effects and has been extensively studied for its potential applications in scientific research. The synthesis method of this compound is reliable, and its mechanism of action is well understood. However, the use of this compound in lab experiments may have some limitations, including its potential cytotoxicity and cost. Further research on this compound and its derivatives is needed to fully understand its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry, pharmacology, and molecular biology. Some of the scientific research applications of this compound are:
1. DNA intercalation studies: 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been found to intercalate with DNA, making it a valuable tool for studying DNA structure and function.
2. Antimicrobial activity: This compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
3. Anticancer activity: 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
10-(2-bromoethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-7-8-18-11-5-6-12-14-13(11)15(20)9-3-1-2-4-10(9)16(14)21-19-12/h1-6,18H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZTYDOYYVFAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)NCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl cyano[(2-methyl-4-nitrophenyl)hydrazono]acetate](/img/structure/B3856327.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide](/img/structure/B3856349.png)
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)pyrrolidine](/img/structure/B3856351.png)
![1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856363.png)
![N'-[1-(4-methylphenyl)ethylidene]isonicotinohydrazide](/img/structure/B3856369.png)
![3,3'-methylenebis{6-[(3,5-dimethoxybenzoyl)amino]benzoic acid}](/img/structure/B3856370.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3856376.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B3856382.png)
![1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3856397.png)

![1-[3-(3,5-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B3856416.png)
![ethyl 4-{[4-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B3856424.png)
